4-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

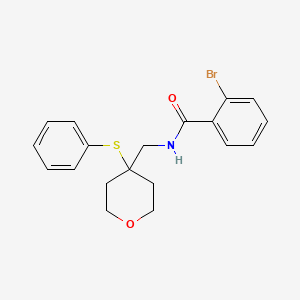

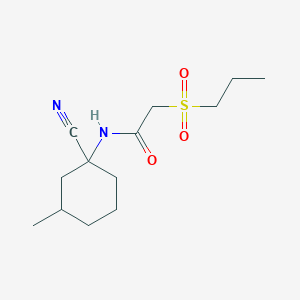

4-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a complex organic compound . It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 hydroxyl groups .

Synthesis Analysis

The synthesis of benzamides, such as 4-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is complex, with a variety of bond types and functional groups . It includes a five-membered cyclopentyl ring and a six-membered aromatic benzamide ring . The molecule also contains a cyano group (-CN) and two hydroxyl groups (-OH) .Scientific Research Applications

Cyclization and Synthesis

- Synthesis and Structural Analysis : The Bischler-Napieralski reaction has been utilized for the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These compounds, including structures related to 4-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide, demonstrate the potential for complex molecule synthesis and structural analysis via X-ray crystallography, establishing configurations of resulting isomers (Browne, Skelton, & White, 1981).

Catalysis and Selective Reactions

- Catalytic Selectivity in Hydrogenation : Research on Pd nanoparticles supported on mesoporous graphitic carbon nitride showcases the selective hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This illustrates the compound's relevance in catalytic processes aimed at achieving high selectivity and efficiency in the hydrogenation of aromatic compounds (Wang et al., 2011).

Novel Reagents and Methodologies

- Development of Novel Reagents : The study on OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, points towards advancements in synthetic methodologies utilizing cyano and hydroxymethyl functional groups for the generation of complex molecules (El‐Faham et al., 2013).

Sensing and Detection

- Colorimetric Sensing of Fluoride Anions : The synthesis and study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlight their application in colorimetric sensing of fluoride anions. This research underscores the potential of cyano and benzamide functionalities in developing sensors with naked-eye detection capabilities (Younes et al., 2020).

properties

IUPAC Name |

4-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-7-9-1-3-10(4-2-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQCZWZNNOASCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)

![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)

![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)

![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)